molecular formula C15H15BrN2OS B2538817 (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1797290-54-0

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2538817
CAS No.: 1797290-54-0
M. Wt: 351.26
InChI Key: GJCJJSOFDIZAHR-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and a thiophene-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the piperidine and thiophene groups.

    Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 5-bromopyridine.

    Formation of Piperidine Derivative: The 5-bromopyridine is reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyridine intermediate.

    Thiophene Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromopyridine and thiophene moieties allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-3-yl)(4-(phenyl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene group.

    (5-Chloropyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(5-Bromopyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of both bromopyridine and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-13-8-12(9-17-10-13)15(19)18-5-3-11(4-6-18)14-2-1-7-20-14/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCJJSOFDIZAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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